1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinolone Core: This step involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions to form the quinolone core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Cyclopropylmethyl Substitution: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolone N-oxides.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Reduced quinolone derivatives.
Substitution: Substituted quinolone derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluorine atom enhances the compound’s binding affinity to the target enzymes, increasing its antibacterial potency.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A fluoroquinolone with a similar core structure but different substituents.
Uniqueness
1-(Cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones. The presence of the cyclopropylmethyl group and the 4-methylbenzoyl moiety may enhance its stability and bioavailability.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c1-13-2-6-15(7-3-13)20(24)18-12-23(11-14-4-5-14)19-9-8-16(22)10-17(19)21(18)25/h2-3,6-10,12,14H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWJMJZMSOXZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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